molecular formula C25H28N4O3S B11294868 N-(2,5-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11294868
M. Wt: 464.6 g/mol
InChI Key: VLCRDPJAEFVDLH-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridopyrimidine core, followed by the introduction of the 2,5-dimethylphenyl and 2-methoxyphenylmethyl groups. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the pyridopyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce dihydropyridopyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-DIMETHYLPHENYL)-2-({6-[(2-HYDROXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
  • N-(2,5-DIMETHYLPHENYL)-2-({6-[(2-CHLOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE

Uniqueness

N-(2,5-DIMETHYLPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and dimethylphenyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H28N4O3S

Molecular Weight

464.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H28N4O3S/c1-16-8-9-17(2)21(12-16)26-23(30)15-33-25-27-20-10-11-29(14-19(20)24(31)28-25)13-18-6-4-5-7-22(18)32-3/h4-9,12H,10-11,13-15H2,1-3H3,(H,26,30)(H,27,28,31)

InChI Key

VLCRDPJAEFVDLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4OC)C(=O)N2

Origin of Product

United States

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